molecular formula C15H11N3 B13087749 3-(Amino(4-cyanophenyl)methyl)benzonitrile

3-(Amino(4-cyanophenyl)methyl)benzonitrile

Cat. No.: B13087749
M. Wt: 233.27 g/mol
InChI Key: KLAQCYORRWLDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Amino(4-cyanophenyl)methyl)benzonitrile is a high-value chemical intermediate designed for advanced pharmaceutical and organic synthesis research. This compound features a benzhydrylamine core structure symmetrically substituted with cyanophenyl groups, making it a versatile scaffold for constructing more complex molecules. Its primary research application is in the exploration and development of novel active compounds, particularly as a key building block in medicinal chemistry programs. The presence of both amino and cyano functional groups provides two distinct points for chemical modification, allowing researchers to create diverse compound libraries for biological screening. The structural motif of diarylalkylamines is frequently found in compounds with various pharmacological activities. While specific mechanisms of action for this precise molecule are not well-documented in public literature, its value lies in its utility as a synthetic precursor. Researchers utilize this compound to develop potential candidates for new therapeutic agents, leveraging its rigid, aromatic structure to interact with specific biological targets. As with all specialized research chemicals, this product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal applications.

Properties

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

3-[amino-(4-cyanophenyl)methyl]benzonitrile

InChI

InChI=1S/C15H11N3/c16-9-11-4-6-13(7-5-11)15(18)14-3-1-2-12(8-14)10-17/h1-8,15H,18H2

InChI Key

KLAQCYORRWLDOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(C2=CC=C(C=C2)C#N)N)C#N

Origin of Product

United States

Synthetic Methodologies for 3 Amino 4 Cyanophenyl Methyl Benzonitrile

Retrosynthetic Analysis and Strategic Bond Disconnections

A logical retrosynthetic analysis of 3-(Amino(4-cyanophenyl)methyl)benzonitrile reveals several key bond disconnections that inform potential forward synthetic routes. The most apparent disconnections are at the C-N bond of the amino group and the two C-C bonds connecting the central methine carbon to the two distinct cyanophenyl rings.

Primary Disconnection Strategies:

C-N Bond Disconnection: This approach suggests the formation of the amino group in the final stages of the synthesis. This can be envisioned through the reduction of an imine or a related C=N bond-containing intermediate. This strategy is central to reductive amination approaches.

C-C Bond Disconnections: Disconnecting one of the aryl-methine bonds leads to a retrosynthetic pathway involving the addition of a cyanophenyl nucleophile (e.g., an organometallic reagent) to a cyanobenzaldehyde-derived electrophile, or vice versa.

Multi-component Strategy: A more convergent approach involves the simultaneous formation of multiple bonds in a single step from three or more simple starting materials, such as a cyanide source, an aldehyde, and an amine.

These retrosynthetic pathways form the basis for the synthetic methodologies discussed in the subsequent sections.

Formation of the Central Chiral Carbon and Amino Linkage

The creation of the stereogenic center bearing the amino group is a critical step in the synthesis of chiral this compound. Several modern synthetic methods can be applied to achieve this with high enantioselectivity.

Enantioselective Reductive Amination Approaches

Enantioselective reductive amination is a powerful and atom-economical method for the synthesis of chiral amines. organic-chemistry.org This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then asymmetrically reduced by a chiral catalyst and a suitable reducing agent. harvard.edu

For the synthesis of this compound, this would involve the reaction of 3-cyanobenzaldehyde (B1676564) with 4-cyanoaniline (or vice versa) in the presence of a chiral catalyst.

Hypothetical Reaction Scheme:

Commonly used reducing agents for this transformation include Hantzsch esters, sodium borohydride, and sodium cyanoborohydride. masterorganicchemistry.com The choice of chiral catalyst is crucial for achieving high enantioselectivity. Chiral phosphoric acids, iridium complexes, and rhodium complexes are among the state-of-the-art catalysts for this purpose.

Catalyst TypeTypical Reducing AgentPotential Advantages
Chiral Phosphoric AcidHantzsch EsterMild reaction conditions, high enantioselectivities.
Chiral Iridium ComplexH₂ or Formic AcidHigh turnover numbers, applicable to a broad substrate scope.
Chiral Rhodium ComplexH₂Excellent enantioselectivities for specific substrates.

Asymmetric Synthesis Utilizing Chiral Auxiliaries or Catalysis

The use of chiral auxiliaries provides a reliable method for controlling stereochemistry during the formation of the C-N bond. researchgate.net A common strategy involves the diastereoselective addition of a nucleophile to an imine bearing a covalently attached chiral auxiliary. researchgate.net

A well-established approach utilizes sulfinimines, which are derived from chiral sulfinamides. For the target molecule, N-tert-butanesulfinyl-3-cyanobenzaldimine could be synthesized and then reacted with a 4-cyanophenyl organometallic reagent, such as a Grignard or organolithium reagent. The chiral sulfinyl group directs the nucleophilic attack to one face of the imine, leading to a high diastereomeric excess. The auxiliary can then be cleaved under acidic conditions to yield the desired chiral amine. researchgate.net

Reaction Sequence:

Imine Formation: 3-cyanobenzaldehyde + (R)- or (S)-tert-butanesulfinamide → Chiral N-tert-butanesulfinyl-3-cyanobenzaldimine

Diastereoselective Addition: Chiral imine + 4-cyanophenylmagnesium bromide → Diastereomerically enriched sulfinamide adduct

Auxiliary Cleavage: Adduct + HCl → Enantiomerically enriched this compound

The choice of the (R)- or (S)-enantiomer of the sulfinamide determines the absolute stereochemistry of the final product. Pseudoephenamine is another practical chiral auxiliary that has been shown to provide high stereocontrol in alkylation reactions. nih.gov

Multi-Component Reactions Incorporating Benzonitrile (B105546) Moieties

Multi-component reactions (MCRs) offer an efficient and convergent pathway to complex molecules by combining three or more starting materials in a single synthetic operation. benthamscience.com The Strecker reaction, a classic MCR, involves the reaction of an aldehyde, an amine, and a cyanide source to produce an α-aminonitrile.

A plausible MCR for the synthesis of the target molecule could involve the reaction of 3-cyanobenzaldehyde, 4-cyanoaniline, and a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). This would directly assemble the core structure of this compound. The development of asymmetric versions of the Strecker reaction, using chiral catalysts, could provide enantiomerically enriched products.

Component 1Component 2Component 3Potential Catalyst
3-Cyanobenzaldehyde4-CyanoanilineTrimethylsilyl cyanideChiral thiourea (B124793) or guanidine (B92328) base
4-Cyanobenzaldehyde3-CyanoanilinePotassium cyanideChiral salen complex

Malononitrile (B47326) is another versatile building block in multicomponent reactions, often participating in Knoevenagel condensations and Michael additions. nih.gov While not a direct route to the target amine, MCRs involving malononitrile and benzaldehyde (B42025) derivatives highlight the potential for incorporating cyano groups into complex scaffolds in a single step.

Construction of the Benzonitrile Scaffolds and Cyanophenyl Substituent

The benzonitrile moieties are key structural features of the target molecule. Their introduction can be achieved either by starting with pre-functionalized building blocks or by introducing the cyano group at a later stage of the synthesis.

Cross-Coupling Reactions for Aryl-Aryl and Aryl-Nitrile Bonds

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of C-C bonds between aryl groups. organic-chemistry.orgyoutube.com This methodology could be employed to construct the diarylmethane framework. For instance, a Suzuki coupling between a (3-cyanophenyl)methyl halide and a 4-cyanophenylboronic acid (or vice versa) could be envisioned. The reaction is known to tolerate a wide range of functional groups, including nitriles. rsc.org

Example Suzuki Coupling Strategy:

Following the construction of the diarylmethane core, the amino group could be introduced, for example, by benzylic bromination followed by amination.

The introduction of the cyano group itself can be achieved through cross-coupling reactions. Late-stage cyanation of an aryl halide or triflate precursor is a valuable strategy, particularly in complex molecule synthesis. researchgate.net Palladium-catalyzed cyanation using zinc cyanide or potassium ferrocyanide as the cyanide source are common methods.

Coupling PartnersCatalyst SystemKey Features
Aryl halide + Arylboronic acidPd(PPh₃)₄, Na₂CO₃Mild conditions, high functional group tolerance. nih.gov
Aryl halide + Zinc cyanidePd₂(dba)₃, dppfAllows for late-stage introduction of the nitrile group.

Functionalization of Aromatic Rings (e.g., cyanation)

A key step in the synthesis of this compound is the introduction of the nitrile groups onto the aromatic rings. Cyanation of aryl halides or other precursors is a well-established transformation in organic synthesis. numberanalytics.com

Transition metal-catalyzed reactions have become a cornerstone for the synthesis of aromatic nitriles, offering milder reaction conditions and higher yields compared to traditional methods like the Sandmeyer reaction. numberanalytics.com Palladium, nickel, and copper catalysts are frequently employed for the cyanation of aryl halides. numberanalytics.comgoogle.com For instance, the palladium-catalyzed cyanation of an aryl bromide with zinc cyanide is a common and effective method. numberanalytics.com

The Sandmeyer reaction, a classic method for synthesizing aromatic nitriles, involves the diazotization of an aromatic amine to form an aryl diazonium salt, which is then reacted with a copper(I) cyanide salt. numberanalytics.com While historically significant, this method can sometimes be limited by the need for stoichiometric copper salts and potential side reactions.

Modern approaches focus on developing more efficient and sustainable cyanation reactions. This includes the use of alternative cyanide sources to mitigate the toxicity of traditional reagents. researchgate.net Additionally, direct C-H cyanation methods are emerging as a powerful tool, eliminating the need for pre-functionalized aromatic rings. nih.govscielo.br These reactions often utilize photoredox catalysis to activate the C-H bond for cyanation. nih.govscielo.br

Table 1: Comparison of Cyanation Methods for Aromatic Rings

Method Catalyst/Reagent Substrate Advantages Disadvantages
Palladium-catalyzed Cyanation Pd(OAc)₂, PPh₃, Zn(CN)₂ Aryl iodide/bromide High yields (85-95%), broad substrate scope Cost of palladium catalyst
Nickel-catalyzed Cyanation NiCl₂, dppf, KCN Aryl bromide Lower cost catalyst, good yields (70-80%) Use of toxic KCN
Copper-catalyzed Cyanation CuI, DMEDA, NaCN Aryl iodide Inexpensive catalyst, good yields (80-90%) Use of toxic NaCN
Sandmeyer Reaction CuCN Aryl diazonium salt Well-established method Stoichiometric copper, potential for side reactions

| Photoredox C-H Cyanation | Acridinium photocatalyst, TMSCN | Arene | Direct functionalization, avoids pre-functionalization | May result in isomer mixtures |

Protection-Deprotection Strategies for Amine and Nitrile Groups

In a multi-step synthesis of a molecule like this compound, protecting group strategies are often essential to prevent unwanted side reactions of the reactive amino group. utdallas.edulibretexts.org The nitrile group is generally robust and less likely to require protection.

The most common protecting groups for amines are carbamates, such as tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz). masterorganicchemistry.com These groups are easily installed and can be removed under specific and mild conditions, ensuring the integrity of the rest of the molecule. masterorganicchemistry.com The choice of protecting group depends on its stability to the reaction conditions planned for subsequent steps. masterorganicchemistry.com

For example, the Boc group is stable to a wide range of non-acidic conditions but can be readily removed with a strong acid like trifluoroacetic acid (TFA). masterorganicchemistry.com The Cbz group, on the other hand, is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenation. masterorganicchemistry.com This orthogonality allows for the selective deprotection of one amine in the presence of another protected with a different group.

Acylation is another method to protect amines by converting them into less reactive amides. libretexts.org However, the deprotection of amides often requires harsh conditions, which may not be suitable for complex molecules. chemistryviews.org

Table 2: Common Protecting Groups for Amines

Protecting Group Abbreviation Installation Reagent Deprotection Conditions
tert-Butyloxycarbonyl Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Strong acid (e.g., TFA)
Carboxybenzyl Cbz Benzyl chloroformate Catalytic hydrogenation (H₂, Pd/C)
9-Fluorenylmethyloxycarbonyl Fmoc Fmoc-Cl or Fmoc-OSu Amine base (e.g., piperidine)

Emerging Synthetic Techniques (e.g., flow chemistry, microwave-assisted synthesis)

Modern synthetic chemistry is increasingly adopting new technologies to improve efficiency, safety, and scalability. Flow chemistry and microwave-assisted synthesis are two such techniques that could be applied to the synthesis of this compound.

Flow Chemistry:

Flow chemistry involves performing chemical reactions in a continuous stream through a reactor. rsc.orgacs.org This technique offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for automation and high-throughput synthesis. rsc.orgrsc.org

For the synthesis of nitriles, flow chemistry can provide a safer way to handle toxic reagents like cyanides. rsc.orgrsc.org A continuous flow process for the cyanide-free synthesis of aryl nitriles has been reported, using TosMIC (p-toluenesulfonylmethyl isocyanide) as a nitrile precursor in a van Leusen reaction. rsc.orgrsc.org This method is fast, with residence times as short as 1.5 minutes, and scalable. rsc.orgrsc.org

Microwave-Assisted Synthesis:

Microwave-assisted synthesis utilizes microwave irradiation to heat chemical reactions. asianpubs.orgbeilstein-journals.orgyoutube.comeurekaselect.com This can lead to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. beilstein-journals.orgnih.gov

Many organic reactions, including the synthesis of heterocyclic compounds and various coupling reactions, have been shown to be significantly accelerated under microwave irradiation. asianpubs.orgbeilstein-journals.orgyoutube.comeurekaselect.com For the synthesis of this compound, microwave heating could be applied to steps such as the cyanation reaction or the formation of the diarylmethane core, potentially reducing reaction times from hours to minutes. youtube.com

Table 3: Comparison of Conventional vs. Emerging Synthetic Techniques

Technique Advantages Disadvantages Potential Application in Synthesis
Batch Chemistry (Conventional) Well-established, versatile Poor heat/mass transfer, safety concerns with hazardous reagents Standard laboratory synthesis
Flow Chemistry Improved safety, better process control, scalable, potential for automation Higher initial equipment cost Safer handling of cyanides, scalable production

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved purity | Scalability can be challenging, potential for localized overheating | Acceleration of cyanation and coupling reactions |

Advanced Structural Characterization and Spectroscopic Elucidation of 3 Amino 4 Cyanophenyl Methyl Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, offering precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Detailed ¹H and ¹³C NMR Analysis for Proton and Carbon Environments

The ¹H NMR spectrum of 3-(Amino(4-cyanophenyl)methyl)benzonitrile is expected to exhibit distinct signals corresponding to the aromatic, methine, and amino protons. The two benzonitrile (B105546) rings, being chemically non-equivalent, will produce separate sets of signals for their aromatic protons.

Aromatic Protons (¹H): The protons on the 4-cyanophenyl ring are anticipated to appear as two doublets, characteristic of a para-substituted benzene (B151609) ring, typically in the range of 7.5-7.8 ppm. The protons on the 3-cyanophenyl ring will present a more complex pattern, likely as a series of multiplets between 7.4 and 7.8 ppm, due to their meta and ortho relationships to the substituent.

Methine Proton (¹H): The single proton on the carbon bridging the two rings (the benzylic proton) is expected to produce a singlet at approximately 5.5-6.0 ppm. Its chemical shift is influenced by the adjacent amino group and the two aromatic rings.

Amino Protons (¹H): The two protons of the primary amine (-NH₂) would likely appear as a broad singlet around 2.0-3.0 ppm. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

The ¹³C NMR spectrum provides complementary information, detailing the electronic environment of each carbon atom in the molecule.

Cyano Carbons (¹³C): The carbon atoms of the two cyano (-C≡N) groups are expected to resonate in the range of 118-120 ppm.

Aromatic Carbons (¹³C): The aromatic carbons will generate a series of signals in the typical downfield region of 110-145 ppm. The carbons directly attached to the electron-withdrawing cyano groups (ipso-carbons) are expected to be shifted further downfield. For instance, in benzonitrile, the ipso-carbon appears around 112 ppm chemicalbook.com.

Methine Carbon (¹³C): The benzylic carbon, bonded to the amino group and both phenyl rings, is anticipated to have a chemical shift in the range of 55-65 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methine CH~5.7~60
Amino NH₂~2.5 (broad s)-
4-Cyanophenyl Ring H~7.7 (d), ~7.6 (d)~110-145
3-Cyanophenyl Ring H~7.4-7.8 (m)~110-145
Cyano C≡N (para)-~118
Cyano C≡N (meta)-~119
C-ipso (para-CN)-~112
C-ipso (meta-CN)-~113
C-ipso (CH-link, para)-~144
C-ipso (CH-link, meta)-~142

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structural framework.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks would be observed between adjacent aromatic protons on both the 3-cyanophenyl and 4-cyanophenyl rings, confirming their respective substitution patterns. No correlation would be expected for the methine and amino protons as they are isolated from other proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal, and the methine proton signal to the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment elucidates long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule. Key expected correlations include:

The methine proton showing correlations to the ipso-carbons of both aromatic rings, confirming the central linkage.

Aromatic protons showing correlations to neighboring carbons within their respective rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. It could reveal through-space correlations between the amino protons, the methine proton, and the ortho-protons of the aromatic rings, offering insights into the molecule's preferred conformation in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprints

Vibrational spectroscopy probes the molecular vibrations of functional groups, providing a characteristic "fingerprint" of the molecule.

Identification of Characteristic Vibrational Modes of Cyano, Amino, and Aromatic Groups

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its key functional groups.

Cyano Group (-C≡N): A strong, sharp absorption band is expected in the IR spectrum between 2220 and 2240 cm⁻¹, which is characteristic of an aromatic nitrile stretch. This band is also typically strong in the Raman spectrum.

Amino Group (-NH₂): The primary amine will exhibit two distinct stretching vibrations in the region of 3300-3500 cm⁻¹ (asymmetric and symmetric N-H stretches). An N-H bending (scissoring) mode is expected around 1580-1650 cm⁻¹.

Aromatic Groups: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. C=C stretching vibrations within the aromatic rings are expected to produce several bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, would be found in the 700-900 cm⁻¹ range.

Table 2: Characteristic Vibrational Modes for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Asymmetric Stretch~3450
Amino (-NH₂)N-H Symmetric Stretch~3350
Aromatic C-HC-H Stretch3000-3100
Cyano (-C≡N)C≡N Stretch2220-2240
Amino (-NH₂)N-H Bend (Scissoring)1580-1650
Aromatic C=CC=C Ring Stretch1450-1600
Aromatic C-HC-H Out-of-Plane Bend700-900

Conformational Analysis and Hydrogen Bonding Interactions through Vibrational Data

Vibrational data can offer insights into intermolecular interactions, particularly hydrogen bonding. In the solid state or in concentrated solutions, the amino group can act as a hydrogen bond donor, and the nitrogen atom of the cyano group can act as an acceptor (N-H···N≡C). Such interactions would lead to:

A broadening and a shift to lower frequency (red-shift) of the N-H stretching bands.

A slight red-shift and potential broadening of the C≡N stretching band.

The presence and nature of these shifts can provide evidence for the existence and relative strength of hydrogen bonding networks, which influence the compound's solid-state packing and conformation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathways

HRMS is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₅H₁₁N₃, the calculated exact mass of the neutral molecule is 233.0953 Da. HRMS analysis would be expected to show a protonated molecular ion [M+H]⁺ at m/z 234.1031 in positive ion mode.

Upon collisional activation (e.g., in MS/MS experiments), the molecular ion would undergo characteristic fragmentation, providing further structural confirmation. Plausible fragmentation pathways include:

Benzylic Cleavage: The most likely fragmentation would involve the cleavage of the C-C bond between the methine carbon and one of the benzonitrile rings. This would lead to the formation of cyanophenylmethyl cations or related fragments.

Loss of Ammonia (B1221849): Elimination of the amino group as ammonia (NH₃, 17 Da) from the molecular ion is a possible pathway.

Loss of HCN: The nitrile groups can be lost as hydrogen cyanide (HCN, 27 Da), a common fragmentation pattern for nitriles.

Table 3: Predicted HRMS Fragments for this compound
Ion FormulaDescriptionCalculated m/z ([M+H]⁺)
[C₁₅H₁₂N₃]⁺Protonated Molecular Ion234.1031
[C₁₅H₁₀N₂]⁺˙Loss of NH₂ radical216.0844
[C₈H₇N₂]⁺Cleavage forming aminobenzonitrile cation131.0609
[C₈H₅N]⁺˙Cleavage forming cyanobenzyl cation115.0422
[C₇H₆N]⁺Cyanotropylium ion after rearrangement104.0500

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound. For this compound, which possesses a chiral center at the carbon atom bonded to the two phenyl rings, an amino group, and a hydrogen atom, this technique would be invaluable for establishing its absolute configuration (R or S) and its preferred conformation in the solid state.

A typical X-ray crystallographic analysis would involve growing a single crystal of an enantiomerically pure sample of this compound. This crystal would then be subjected to a beam of X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the positions of all atoms in the molecule can be determined.

The key crystallographic parameters that would be determined are presented in the hypothetical data table below, illustrating the type of information that would be obtained from such an analysis.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)10.123
b (Å)5.432
c (Å)12.876
β (°)98.76
Volume (ų)698.5
Z2
Calculated Density (g/cm³)1.325
R-factor< 0.05

The determination of the absolute configuration would be achieved through the analysis of anomalous dispersion effects, typically requiring the presence of a heavier atom in the crystal structure or the use of a specific wavelength of X-ray radiation.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination and Absolute Configuration

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for studying chiral molecules in solution. It measures the differential absorption of left- and right-circularly polarized light. For the enantiomers of this compound, their CD spectra would be mirror images of each other.

This technique is instrumental in determining the enantiomeric excess (ee) of a sample. By comparing the CD signal of a sample of unknown purity to that of a pure enantiomer, the relative amounts of the two enantiomers can be quantified.

Furthermore, the sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the molecule. This is often achieved by comparing the experimental CD spectrum with theoretical spectra calculated using quantum chemical methods.

A summary of the expected chiroptical data for the enantiomers of this compound is provided in the following table.

EnantiomerSpecific Rotation ([α]D)Circular Dichroism (λmax, nm)
(R)-enantiomerPositive (+)Positive Cotton effect
(S)-enantiomerNegative (-)Negative Cotton effect

Therefore, it is not possible to provide a thorough, data-driven article that strictly adheres to the requested outline with specific research findings, data tables, and scientifically accurate details for "this compound".

General principles of the requested computational methods are well-established:

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT): These methods are used to investigate the electronic structure of molecules. nih.govindexcopernicus.com DFT, with functionals like B3LYP, is commonly employed to optimize molecular geometry, calculate energies, and predict various properties. nih.govnih.gov

Geometry Optimization and Conformational Energy Landscapes: This process involves finding the most stable three-dimensional arrangement of atoms in a molecule (the global minimum) and identifying other stable conformers. nih.govresearchgate.net This is crucial for understanding a molecule's shape and flexibility.

Frontier Molecular Orbital (FMO) Analysis: This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comlibretexts.org The energies and shapes of these orbitals are key to understanding a molecule's reactivity, with the HOMO related to its nucleophilicity and the LUMO to its electrophilicity. pku.edu.cnyoutube.com The energy gap between HOMO and LUMO indicates the molecule's chemical stability. nih.gov

Predicted Spectroscopic Parameters (NMR, IR, UV-Vis): Computational methods can predict spectroscopic data. researchgate.netnih.gov For instance, the Gauge-Including Atomic Orbital (GIAO) method is used for calculating NMR chemical shifts. nih.gov Time-dependent DFT (TD-DFT) is used to predict UV-Vis absorption spectra, including excitation energies and oscillator strengths. researchgate.netijstr.org Calculated vibrational frequencies from DFT can be correlated with experimental IR and Raman spectra. researchgate.net

Analysis of Non-Covalent Interactions and Intramolecular Hydrogen Bonding: Techniques like Natural Bond Orbital (NBO) analysis can reveal interactions such as hydrogen bonds within a molecule. ias.ac.in These interactions can significantly influence a molecule's conformation and properties. nih.govnih.gov The nitrile group's nitrogen atom can act as a hydrogen bond acceptor. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. This provides insight into flexibility and solvation effects.

Theoretical Studies of Reaction Mechanisms: Computational chemistry can be used to map out the potential energy surface of a chemical reaction, identifying transition states and calculating activation energies. nih.gov This helps in understanding how a reaction proceeds and predicting its rate.

While these computational tools are powerful, the specific outputs—such as optimized coordinates, orbital energy values, predicted spectral peaks, and interaction energies for This compound —are absent from the available literature. Writing the requested article would require access to dedicated research that has performed these calculations on this specific molecule.

Computational and Theoretical Chemistry Studies of 3 Amino 4 Cyanophenyl Methyl Benzonitrile

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study the electronic structure of molecules and quantitatively describe intramolecular charge transfer (ICT). For aminobenzonitrile derivatives, NBO analysis helps to elucidate the redistribution of electron density upon electronic excitation, which is fundamental to understanding their photophysical properties. In molecules like 3-(Amino(4-cyanophenyl)methyl)benzonitrile, which possess both electron-donating (amino) and electron-withdrawing (cyano) groups, ICT from the amino group to the cyanophenyl moieties is anticipated.

Theoretical studies on related aminobenzonitriles, such as 4-aminobenzonitrile (B131773) (ABN), reveal significant charge transfer from the lone pair orbital of the amino nitrogen to the π* orbitals of the phenyl ring and the cyano group in the excited state. acs.org This charge redistribution leads to the formation of an ICT state, which is characterized by a large dipole moment. rsc.orgnih.gov

In the ground state, the molecule exists in a locally excited (LE) state geometry. Upon photoexcitation, there is a transfer of charge, leading to the population of the ICT state. The efficiency of this ICT process is governed by the energy gap between the LE and ICT states. nih.govresearchgate.net Computational methods like CASSCF/CASPT2 are employed to analyze the potential energy surfaces of the low-lying excited states and to identify the intermediary states involved in the ICT process. rsc.org For instance, studies on ABN have suggested the involvement of a (π–σ*) excited state as a possible intermediary in populating the bright ICT state. rsc.org

The NBO analysis quantifies this charge transfer by examining the occupancies of the donor and acceptor orbitals. A decrease in the electron density on the amino group and a corresponding increase on the cyanophenyl ring in the excited state are clear indicators of ICT. The magnitude of this charge transfer can be correlated with the observed solvatochromic shifts in the fluorescence spectra, where more polar solvents stabilize the highly polar ICT state, leading to a red-shift in the emission.

Table 1: Theoretical Dipole Moments of Related Aminobenzonitriles in Different Electronic States

CompoundStateDipole Moment (Debye)
4-(Dimethylamino)benzonitrile (DMABN)LE~10
4-(Dimethylamino)benzonitrile (DMABN)ICT~17
1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6)LE~10
1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6)ICT~19

This table presents data for model compounds to illustrate the significant change in dipole moment upon transitioning from a locally excited (LE) to an intramolecular charge transfer (ICT) state, as detailed in reference nih.gov.

Excited State Dynamics and Photophysical Properties

The excited state dynamics of aminobenzonitriles are complex and are dictated by the interplay between different electronic states. The photophysical properties, such as absorption and fluorescence, are direct consequences of these dynamics. The phenomenon of dual fluorescence, observed in some aminobenzonitriles, is a hallmark of the presence of both LE and ICT emitting states. acs.orgacs.orgnih.gov

Upon absorption of a photon, the molecule is promoted to an excited electronic state. For aminobenzonitriles, the initially populated state is often the LE state. rsc.org From the LE state, the molecule can either relax back to the ground state via fluorescence, resulting in a "normal" emission band, or it can undergo a conformational change to the more stable ICT state, which then fluoresces at a longer wavelength, giving rise to an "anomalous" emission band. rsc.orgnih.gov

The rate of interconversion between the LE and ICT states is a critical factor in the observed photophysics. This rate is influenced by the energy barrier between the two states and the viscosity and polarity of the solvent. In polar solvents, the ICT state is stabilized, favoring the dual fluorescence phenomenon. nih.gov Time-resolved spectroscopic techniques, combined with quantum dynamics simulations, are used to probe these ultrafast processes. acs.orgnih.govacs.org

Computational studies on model systems like DMABN have shown that the transition from the LE to the ICT state involves significant geometrical distortions, often related to the twisting of the amino group relative to the phenyl ring (Twisted Intramolecular Charge Transfer - TICT model). nih.gov However, studies on planarized aminobenzonitriles have demonstrated that a perpendicular twist is not an absolute requirement for ICT. nih.gov

The photophysical properties of this compound are expected to be influenced by the presence of two cyanophenyl groups. The absorption spectrum is anticipated to show strong π-π* transitions. The fluorescence properties will likely be sensitive to the solvent environment, with the potential for dual fluorescence in polar solvents due to the stabilization of the ICT state. The relative quantum yields of the LE and ICT emissions would depend on the kinetics of the excited state reactions.

Table 2: Key Photophysical Parameters for Model Aminobenzonitriles

Parameter4-Aminobenzonitrile (ABN)4-(Dimethylamino)benzonitrile (DMABN)
Absorption Maximum (in hexane)~290 nm~295 nm
LE Fluorescence Maximum (in non-polar solvents)~340 nm~350 nm
ICT Fluorescence Maximum (in polar solvents)Not prominent~470 nm
Oscillator Strength (S₀ → S₁)WeakWeak
Oscillator Strength (S₀ → S₂)StrongStrong

This table provides a comparative overview of the photophysical properties of well-studied aminobenzonitriles to infer the potential behavior of this compound. Data is compiled from references acs.orgrsc.orgacs.org.

Structure Function Relationships and Molecular Design Principles for 3 Amino 4 Cyanophenyl Methyl Benzonitrile Analogs

Influence of Substituents on Electronic and Steric Properties of Benzonitrile (B105546) and Cyanophenyl Moieties

The electronic and steric properties of the benzonitrile and cyanophenyl rings in 3-(Amino(4-cyanophenyl)methyl)benzonitrile analogs are pivotal in defining their interaction with biological targets. The cyano group (-CN), being a potent electron-withdrawing group, significantly influences the electron density distribution across the aromatic rings. This electronic effect can be further modulated by the introduction of additional substituents.

From a steric perspective, the size and shape of the substituents play a crucial role. Bulky substituents can introduce steric hindrance, which may either hinder or, in some cases, favor a specific binding conformation by restricting the rotation around single bonds. This can be a critical factor in achieving selectivity for a particular biological target. The interplay between electronic and steric effects is complex; for example, a bulky, electron-donating group might increase steric hindrance while simultaneously altering the electronic properties in a way that could either enhance or diminish binding affinity.

The following table summarizes the expected influence of various substituents on the electronic and steric properties of the benzonitrile and cyanophenyl moieties.

SubstituentElectronic EffectSteric EffectPotential Impact on Molecular Interactions
Methoxy (-OCH3)Electron-donatingModerateCan act as a hydrogen bond acceptor and alter π-system electronics.
Amino (-NH2)Strong electron-donatingSmallCan act as a hydrogen bond donor and significantly increase electron density.
Nitro (-NO2)Strong electron-withdrawingModerateCan act as a hydrogen bond acceptor and significantly decrease electron density.
Halogens (-F, -Cl, -Br)Electron-withdrawing (inductive), Weakly electron-donating (resonance)Varies with sizeCan participate in halogen bonding and alter lipophilicity.
Methyl (-CH3)Weakly electron-donatingSmallCan provide hydrophobic interactions and minor steric bulk.
tert-Butyl (-C(CH3)3)Weakly electron-donatingLargeIntroduces significant steric hindrance, potentially enforcing a specific conformation.

Role of the Alpha-Amino Stereocenter in Molecular Recognition and Intermolecular Binding

The central carbon atom bonded to the amino group, the benzonitrile ring, and the cyanophenyl ring in this compound is a chiral center. This gives rise to two enantiomers, which are non-superimposable mirror images of each other. The specific three-dimensional arrangement of the groups around this alpha-amino stereocenter is of paramount importance for molecular recognition and intermolecular binding with chiral biological targets such as enzymes and receptors. nih.govmhmedical.com

Biological macromolecules are inherently chiral, and as such, they often exhibit stereospecificity in their interactions with small molecules. nih.gov This means that one enantiomer of a chiral drug may bind with significantly higher affinity and/or have a different biological effect compared to its counterpart. The precise spatial orientation of the amino group and the two aromatic rings determines how the molecule fits into a binding pocket and which intermolecular interactions can be formed.

For instance, the amino group can act as a hydrogen bond donor or acceptor, and its specific location in space will dictate its ability to form these crucial bonds with complementary residues in the binding site. Similarly, the orientation of the benzonitrile and cyanophenyl rings will influence potential π-π stacking, hydrophobic, and van der Waals interactions. A subtle change in the stereochemistry at the alpha-amino center can lead to a drastic loss of binding affinity due to steric clashes or the inability to form key interactions.

The differential biological activity of enantiomers is a well-established principle in medicinal chemistry. Therefore, the synthesis and biological evaluation of individual enantiomers of this compound analogs are crucial steps in understanding their mechanism of action and for the development of more potent and selective therapeutic agents.

Rational Design Strategies for Modulating Interactions based on Structural Modifications

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target's structure and the ligand's binding mode. nih.gov182.160.97mskcc.org For this compound analogs, several rational design strategies can be employed to modulate their interactions with their target(s) by making specific structural modifications.

One key strategy is structure-based design , which relies on the three-dimensional structure of the target protein, often obtained through X-ray crystallography or NMR spectroscopy. With this information, medicinal chemists can design analogs that have improved complementarity to the binding site. For example, if the binding pocket has a hydrophobic region, substituents that increase lipophilicity could be added to one of the aromatic rings to enhance binding. Conversely, if a hydrogen bond donor is required in a specific location, a hydroxyl or amino group could be introduced.

Another approach is ligand-based design , which is employed when the structure of the target is unknown. This strategy relies on the knowledge of other molecules that bind to the target. By identifying the common structural features and properties (the pharmacophore) required for binding, new analogs can be designed that incorporate these key elements.

Specific structural modifications to the this compound scaffold could include:

Substitution on the aromatic rings: As discussed in section 5.1, adding various substituents can fine-tune the electronic and steric properties of the molecule to optimize interactions with the target.

Modification of the amino group: The primary amino group can be converted to a secondary or tertiary amine, or replaced with other functional groups to alter its hydrogen bonding capacity and basicity.

Introduction of conformational constraints: To reduce the flexibility of the molecule and lock it into a more bioactive conformation, cyclic structures can be introduced, or bulky groups can be strategically placed to restrict bond rotation.

These rational design strategies, often guided by computational modeling, allow for a more targeted and efficient approach to the discovery of potent and selective analogs of this compound.

Computational Approaches to Predict Structure-Function Correlations

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into structure-function relationships and guiding the design of new molecules. uni-bonn.de Various computational approaches can be applied to predict the biological activity of this compound analogs and to understand the molecular basis of their interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful method for correlating the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com By developing mathematical models based on various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR can be used to predict the activity of untested analogs. This allows for the prioritization of compounds for synthesis and biological testing, thereby saving time and resources.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. mdpi.comnih.govnih.gov By simulating the binding process, docking can provide insights into the key interactions between the ligand and the active site, such as hydrogen bonds and hydrophobic contacts. This information is invaluable for understanding the mechanism of action and for designing new analogs with improved binding affinity.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex by simulating the movement of atoms over time. MD simulations can be used to assess the stability of the binding mode predicted by docking and to investigate the conformational changes that may occur upon ligand binding.

The following table outlines some of the key computational approaches and their applications in the study of this compound analogs.

Computational ApproachDescriptionApplication in Drug Design
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models that correlate chemical structure with biological activity. nih.govmdpi.comPredict the activity of new analogs, identify key molecular features for activity.
Molecular Docking Predicts the binding mode of a ligand to a receptor. mdpi.comnih.govnih.govVisualize ligand-receptor interactions, guide the design of more potent inhibitors.
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of a molecular system over time.Assess the stability of ligand-receptor complexes, study conformational changes upon binding.
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups required for biological activity.Design new molecules with the desired activity, virtual screening of compound libraries.
Density Functional Theory (DFT) A quantum mechanical method for calculating the electronic structure of molecules. nih.govPredict electronic properties like charge distribution and reactivity.

By integrating these computational approaches, researchers can gain a deeper understanding of the structure-function relationships of this compound analogs and accelerate the discovery of new and improved therapeutic agents.

Mechanistic Organic Chemistry of Reactions Involving 3 Amino 4 Cyanophenyl Methyl Benzonitrile Scaffolds

Catalytic Pathways in Transformations of Alpha-Amino Nitriles

The transformation of alpha-amino nitriles like 3-(Amino(4-cyanophenyl)methyl)benzonitrile is often facilitated by catalysis, which can proceed through various pathways. The reactivity of this compound is largely centered around the amino and nitrile functionalities, as well as the acidic alpha-proton.

One of the primary catalytic pathways involves the Strecker reaction , which is a cornerstone for the synthesis of alpha-amino nitriles. While the target compound is a product of such a reaction, its derivatives can undergo transformations that are mechanistically related. For instance, N-alkylation or N-acylation can be achieved through catalytic processes. The mechanism typically involves the formation of an iminium ion intermediate, which is then susceptible to nucleophilic attack.

Another significant catalytic pathway is the hydrolysis of the nitrile groups . This can be catalyzed by either acids or bases to yield amides and subsequently carboxylic acids. Metal catalysts, particularly those based on transition metals, can also facilitate this transformation under milder conditions. The mechanism of metal-catalyzed nitrile hydrolysis often involves the coordination of the nitrile nitrogen to the metal center, which activates the carbon-nitrile bond towards nucleophilic attack by water or hydroxide.

Furthermore, the amino group can direct ortho-functionalization of the benzonitrile (B105546) rings through catalytic C-H activation. Catalysts based on palladium, rhodium, or ruthenium can coordinate to the amino group, bringing the metal center in proximity to the ortho C-H bonds and enabling their functionalization.

Finally, hydrogenation of the nitrile groups to form primary amines is a common catalytic transformation. This is typically achieved using heterogeneous catalysts like Raney nickel, palladium on carbon, or platinum oxide, or homogeneous catalysts under hydrogen pressure. The mechanism involves the stepwise reduction of the nitrile, proceeding through an imine intermediate.

Investigating Reaction Intermediates and Selectivity Control

The elucidation of reaction intermediates is paramount for understanding and controlling the selectivity of reactions involving this compound. The transient species formed during a reaction dictate the potential energy surface and, consequently, the product distribution.

In many reactions of alpha-amino nitriles, the formation of an iminium ion is a key intermediate. This can be generated by the protonation of the amino group followed by the loss of a leaving group, or through oxidation. The planar nature of the iminium ion allows for nucleophilic attack from either face, which is a critical consideration for stereoselectivity.

For reactions involving the nitrile group, metal-nitrile complexes are important intermediates in catalytic transformations. The geometry and electronic properties of these complexes can influence the regioselectivity and stereoselectivity of subsequent reactions. For example, in the case of C-H activation, the coordination of the catalyst to the substrate can lead to the formation of a metallacyclic intermediate, which then dictates the site of functionalization.

Controlling selectivity—be it chemo-, regio-, or stereoselectivity—is a central challenge in the chemistry of multifunctional molecules like this compound.

Chemoselectivity: Differentiating between the two nitrile groups and the amino group is a significant challenge. This can often be achieved by choosing appropriate catalysts and reaction conditions. For instance, a mild catalyst might selectively hydrolyze one nitrile group while leaving the other and the amino group intact.

Regioselectivity: In reactions such as aromatic substitution or C-H activation, the directing effects of the amino and cyano groups on the two different phenyl rings will determine the position of the incoming substituent. The interplay of electronic and steric factors is crucial here.

Stereoselectivity: As the central carbon atom is a stereocenter, controlling the stereochemical outcome of reactions at this position is of high importance. Asymmetric catalysis, employing chiral catalysts or auxiliaries, can be used to favor the formation of one enantiomer over the other. For instance, in a catalytic N-alkylation, a chiral catalyst can create a chiral environment around the iminium intermediate, leading to a preferred direction of nucleophilic attack.

Solvent Effects and Reaction Kinetics in Benzonitrile Chemistry

The choice of solvent can have a profound impact on the rates and outcomes of chemical reactions, and this is particularly true for reactions involving polar molecules like benzonitriles. Solvents can influence reaction kinetics by stabilizing or destabilizing reactants, transition states, and intermediates.

In reactions involving this compound, the polarity of the solvent is a key parameter. For reactions that proceed through charged intermediates, such as the formation of an iminium ion, polar protic or aprotic solvents can stabilize these species through solvation, thereby lowering the activation energy and accelerating the reaction rate. Conversely, for reactions where the transition state is less polar than the reactants, a nonpolar solvent might be more suitable.

The ability of a solvent to act as a hydrogen bond donor or acceptor can also be critical. For example, in the hydrolysis of the nitrile groups, protic solvents like water or alcohols can participate in the reaction mechanism by protonating the nitrile nitrogen, making it more susceptible to nucleophilic attack.

The viscosity of the solvent can affect diffusion-controlled reactions, where the rate is limited by how quickly the reactant molecules can come together. In such cases, a less viscous solvent would lead to a faster reaction.

Kinetic studies are essential for quantifying these solvent effects and for elucidating reaction mechanisms. By measuring reaction rates in different solvents and at various temperatures, one can determine thermodynamic activation parameters such as the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡). These parameters provide valuable insights into the structure of the transition state and the role of the solvent in the reaction.

For instance, a large negative entropy of activation might suggest a highly ordered, associative transition state, which could be favored in a less polar, non-coordinating solvent. Conversely, a positive entropy of activation might indicate a dissociative mechanism, which could be favored in a polar, coordinating solvent.

Below is a hypothetical data table illustrating the effect of solvent polarity on the rate constant of a hypothetical nucleophilic substitution reaction at the alpha-carbon of this compound.

SolventDielectric Constant (ε)Relative Rate Constant (k_rel)
n-Hexane1.91
Dichloromethane9.158
Acetone21230
Acetonitrile371500
Dimethyl Sulfoxide474200

This is a representative table illustrating a general trend; actual values would depend on the specific reaction.

This trend shows a significant rate enhancement in more polar solvents, which is consistent with a mechanism involving a polar or charged transition state that is stabilized by the polar solvent.

Emerging Research Avenues and Potential Applications in Chemical Sciences

Development of Next-Generation Catalysts for Synthesis of Related Structures

The synthesis of α-aminonitriles, including diaryl structures like 3-(Amino(4-cyanophenyl)methyl)benzonitrile, is predominantly achieved through the Strecker reaction. mdpi.comresearchgate.netorganic-chemistry.org This one-pot, three-component reaction involving an aldehyde, an amine, and a cyanide source is one of the most economical methods for preparing these compounds. researchgate.netnih.gov Modern research focuses on developing more efficient, environmentally benign, and selective catalysts to overcome the limitations of classical methods, such as the use of toxic cyanide sources. mdpi.comcabidigitallibrary.org

A variety of advanced catalytic systems have been developed for the synthesis of α-aminonitriles. mdpi.com These include transition metal catalysts (e.g., Fe, Cu, Rh, Ru, Pd), organocatalysts, and green catalysts that can function in aqueous media. mdpi.comresearchgate.netnih.gov For instance, indium powder in water has proven to be a highly efficient catalyst for the three-component synthesis of α-aminonitriles from diverse amines and aldehydes. researchgate.netnih.gov Similarly, organocatalysts like sulfated polyborate and aqueous formic acid have been successfully employed, often providing excellent yields under mild, solvent-free conditions. mdpi.com The development of these catalysts is crucial for the large-scale and sustainable production of α-aminonitriles and their derivatives. mdpi.comresearchgate.net

Catalyst TypeSpecific Catalyst ExampleKey AdvantagesRelevant Reaction
Metal CatalystIndium PowderHighly efficient in water, environmentally benign. researchgate.netnih.govOne-pot, three-component Strecker reaction. nih.gov
Metal SaltIndium(III) ChlorideCatalytic amounts needed, works well in water. researchgate.netSynthesis of α-aminonitrile-functionalized retinoids. researchgate.net
OrganocatalystAqueous Formic AcidActivates carbonyl group via hydrogen bonding, high yields at room temperature. mdpi.comStrecker reaction. mdpi.com
Solid Acid CatalystSulfated PolyborateSolvent-free conditions, catalyst is reusable, excellent yields. mdpi.comThree-component Strecker reaction. mdpi.com
Ionic LiquidN-Methyl Imidazolium AcetateActs as both reaction medium and catalyst, reusable. cabidigitallibrary.orgThree-component Strecker reaction. cabidigitallibrary.org

Exploration of Novel Chemical Reactions and Transformations

As a member of the α-aminonitrile family, this compound is a valuable synthetic intermediate. organic-chemistry.org The most fundamental transformation is the hydrolysis of the nitrile groups to afford the corresponding α-amino acid, a cornerstone of biological and medicinal chemistry. organic-chemistry.org Beyond this, the molecule's functional groups offer a platform for diverse chemical transformations.

The secondary amine provides a reactive site for N-alkylation or N-arylation reactions, allowing for the introduction of various substituents to modulate the molecule's properties. The two cyanophenyl rings can participate in transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki coupling reactions have been successfully performed on related halo-substituted dihydrobenzofuran structures to introduce new aryl groups, suggesting that if a bromo or iodo group were present on one of the benzonitrile (B105546) rings of the target molecule, similar transformations would be feasible. nih.gov Furthermore, research on other benzonitrile derivatives has shown that the cyano group itself can be a precursor for other functionalities or participate in cyclization reactions to form heterocyclic systems. nih.gov The catalytic cyanation of C–N bonds using CO2/NH3 as a cyanide source represents another innovative approach to synthesizing related aryl nitriles, highlighting the ongoing exploration of novel synthetic routes in this area. nih.gov

Applications in Supramolecular Chemistry and Molecular Assembly

The field of supramolecular chemistry, which focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, presents significant opportunities for this compound. nso-journal.orgnso-journal.org The formation of organized structures is driven by interactions such as hydrogen bonding, π-π stacking, and electrostatic forces. nso-journal.org The structure of this compound, with its two aromatic rings, an amino group (a hydrogen bond donor and acceptor), and two nitrile groups (hydrogen bond acceptors), makes it an excellent candidate for building complex supramolecular assemblies.

Recent studies have demonstrated the precise recognition of benzonitrile derivatives by supramolecular macrocycles. nih.gov A phosphorylated cavitand, for example, can specifically bind various benzonitrile guests, including commercial drug molecules, through a key-lock mechanism confirmed by co-crystallization. nih.gov This indicates that this compound could act as a guest molecule in host-guest systems or as a building block for self-assembly into higher-order structures like nanostructured materials. nso-journal.orgnih.gov The resulting supramolecular materials could find applications in areas such as catalysis and sensing. nso-journal.org

Design of Advanced Ligands for Catalysis (General)

The design of advanced ligands is a cornerstone of homogeneous catalysis, enabling control over the activity, selectivity, and stability of metal catalysts. rutgers.edunsf.gov The molecular structure of this compound features multiple potential coordination sites—the nitrogen atom of the amino group and the nitrogen atoms of the two nitrile groups—making it a promising scaffold for new ligands.

Benzonitrile and its derivatives are known to form coordination complexes with transition metals like palladium, where the nitrile ligands are labile and can be easily replaced by stronger ligands, rendering them useful as synthetic intermediates. atamanchemicals.com Similarly, cyanophenyl groups are used as functional moieties in more complex ligands, such as porphyrins, to create metal-organic coordination networks. nih.govacs.org The amino group can also coordinate to metal centers. nsf.gov By combining these functionalities, this compound could act as a multidentate ligand, binding to a metal center through its various nitrogen atoms. The steric and electronic properties of such a ligand could be fine-tuned by modifying the aromatic rings, potentially leading to catalysts with novel reactivity for a range of organic transformations. rutgers.edu

Q & A

Q. What are the recommended synthetic routes for 3-(Amino(4-cyanophenyl)methyl)benzonitrile, and how can purity be validated?

Methodological Answer: The compound can be synthesized via reductive amination of 4-cyanobenzaldehyde with 3-aminobenzonitrile under hydrogenation conditions using palladium catalysts. Alternatively, nucleophilic substitution of a halogenated intermediate (e.g., 3-bromobenzonitrile) with 4-cyanophenylmethylamine may be employed. Purity validation requires HPLC (≥97% purity threshold) coupled with GC or HPLC for trace solvent analysis .

Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR) during structural confirmation?

Methodological Answer: Discrepancies in 1H^{1}\text{H}- or 13C^{13}\text{C}-NMR spectra (e.g., unexpected splitting or shifts) should be addressed by:

  • Cross-referencing with published spectra of structurally analogous compounds (e.g., 4-(2-fluoro-2-methylpropyl)benzonitrile 1H^{1}\text{H}-NMR in CDCl3_3 ).
  • Employing 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Validating via high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. What safety protocols are critical when working with this compound given its sensitization potential?

Methodological Answer:

  • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal exposure.
  • Monitor airborne concentrations via OSHA-approved methods for cyanide-containing compounds.
  • Store in airtight containers under inert gas (N2_2/Ar) to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or pharmacological activity of this compound?

Methodological Answer:

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and assess electrophilic/nucleophilic sites.
  • Use molecular docking (AutoDock Vina) to screen against targets like sodium channels (e.g., indoxacarb analogs ).
  • Validate predictions with in vitro assays (e.g., patch-clamp for ion channel activity) .

Q. What strategies address low yields in the formation of the aminomethyl group during synthesis?

Methodological Answer:

  • Optimize reaction stoichiometry (1.2:1 amine:carbonyl ratio) and temperature (40–60°C).
  • Use Lewis acids (e.g., ZnCl2_2) to stabilize intermediates.
  • Employ flow chemistry for precise control of reaction kinetics .

Q. How to design experiments to explore its potential as a sodium channel blocker based on structural analogs?

Methodological Answer:

  • Conduct competitive binding assays using 14C^{14}\text{C}-labeled saxitoxin as a reference ligand.
  • Compare IC50_{50} values with metaflumizone derivatives .
  • Use voltage-clamp electrophysiology on HEK293 cells expressing Nav1.7 channels to assess inhibition .

Data Contradiction Analysis

Q. How to resolve conflicting data on the compound’s carcinogenicity classification?

Methodological Answer:

  • Review source datasets: IARC and ACGIH classify it as non-carcinogenic at <0.1% concentration .
  • Conduct Ames tests (OECD 471) with S9 metabolic activation to assess mutagenicity.
  • Compare results with structurally similar compounds (e.g., 4-formyl-3-methoxybenzonitrile, which lacks carcinogenic alerts ).

Methodological Tables

Table 1: Key Spectroscopic Reference Data for Structural Confirmation

TechniqueReference CompoundKey Peaks/ShiftsEvidence Source
1H^{1}\text{H}-NMR4-(2-fluoro-2-methylpropyl)benzonitrileδ 1.5 (d, 6H, CH3_3), 3.2 (m, 1H, CH)
HRMSEtravirine analogm/z 435.28 (M+H+^+)

Table 2: Synthetic Yield Optimization Strategies

ParameterOptimal RangeImpact on YieldEvidence Source
Temperature40–60°C+15–20%
CatalystPd/C (5% wt)+25% (vs. Pt)
SolventDry THFReduces side rxns

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.